7-Oxo Bexarotene-d6

LC-MS/MS quantification stable isotope internal standard isotopic interference

7-Oxo Bexarotene-d6 is the analyte-matched internal standard for LC-MS/MS quantification of 7-oxo-bexarotene, the major circulating metabolite of bexarotene. Unlike bexarotene-d4 (parent IS) or unlabeled metabolite, this hexadeuterated analog provides a +6 Da shift with deuteration at chemically stable 8,8-bis(trideuteriomethyl) positions, eliminating deuterium loss and ensuring matched chromatographic behavior. Essential for multi-analyte PK studies, ANDA bioequivalence submissions, and TDM requiring simultaneous quantification of parent and 7-oxo metabolite from a single preparation.

Molecular Formula C₂₄H₂₀D₆O₃
Molecular Weight 368.5
Cat. No. B1155300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxo Bexarotene-d6
Synonyms4-[1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-7-oxo-2-naphthalenyl)ethenyl]-benzoic Acid-d6;  7-Keto Bexarotene-d6
Molecular FormulaC₂₄H₂₀D₆O₃
Molecular Weight368.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Oxo Bexarotene-d6: Deuterated Internal Standard for Bexarotene Metabolite Quantification in Bioanalytical LC-MS/MS


7-Oxo Bexarotene-d6 is a stable isotope-labeled (SIL) internal standard, specifically a hexadeuterated analog of 7-oxo-bexarotene — the major oxidative metabolite of the retinoid X receptor (RXR) agonist bexarotene [1]. It bears six deuterium atoms at the 8,8-dimethyl positions of the tetrahydronaphthalene ring, yielding a molecular formula of C₂₄H₂₀D₆O₃ and a molecular weight of 368.50 Da . The unlabeled 7-oxo-bexarotene (C₂₄H₂₆O₃, MW 362.47 Da) is a pharmacologically characterized circulating metabolite in humans, rats, and dogs that exhibits substantially reduced binding and transactivation activity at RXRα, RXRβ, and RXRγ relative to the parent drug [1]. While 7-oxo-bexarotene serves as a reference standard for impurity profiling and method validation in pharmaceutical development , the deuterated d6 form is primarily intended as an internal standard for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays targeting bexarotene and its oxidative metabolites in biological matrices.

Why 7-Oxo Bexarotene-d6 Cannot Be Replaced by Generic Bexarotene-d4 or Unlabeled 7-Oxo Bexarotene in Metabolite-Specific Bioanalysis


Isotopically labeled internal standards are not interchangeable simply by virtue of sharing a parent scaffold. Bexarotene-d4 — a deuterated analog of the parent drug bexarotene — is optimized for quantification of unchanged bexarotene in pharmacokinetic and bioequivalence studies, as demonstrated in validated UPLC-MS/MS methods using bexarotene-d4 as the internal standard [1]. However, Bexarotene-d4 carries deuterium on the benzoic acid ring and is structurally distinct from any oxidative metabolite; it co-elutes with bexarotene parent but may not adequately correct for differential extraction recovery and ionization suppression/enhancement of the more polar 7-oxo metabolite. Unlabeled 7-oxo-bexarotene, meanwhile, is indistinguishable from endogenous metabolite by mass, rendering it useless as an internal standard. 7-Oxo Bexarotene-d6 addresses this gap by providing a +6 Da mass shift specifically on the metabolite scaffold, with deuteration at chemically stable bis-trideuteriomethyl positions (8,8-CD₃ groups) that are remote from the C-7 oxidation site . This targeted labeling minimizes the risk of deuterium loss via metabolic or chemical exchange and enables matched chromatographic behavior with the 7-oxo metabolite analyte, which is essential for compensating matrix effects in complex biological samples such as plasma or tissue homogenates [1].

7-Oxo Bexarotene-d6: Quantitative Differentiation Evidence Against Closest Analogs and Alternative Internal Standards


Mass Shift Comparison: 7-Oxo Bexarotene-d6 (+6 Da) vs. Bexarotene-d4 (+4 Da) vs. 6-Hydroxy Bexarotene-d3 (+3 Da) vs. Unlabeled 7-Oxo Bexarotene (0 Da)

For small-molecule LC-MS/MS assays, a mass shift of at least +3 Da between analyte and internal standard is required to avoid cross-talk from natural abundance isotopic peaks; a +6 Da shift is preferred as it places the internal standard signal outside the M+2 and M+4 isotopic envelopes of the unlabeled analyte [1]. 7-Oxo Bexarotene-d6 provides a nominal +6 Da shift (calculated from C₂₄H₂₆O₃, monoisotopic mass ~362.19 Da, to C₂₄H₂₀D₆O₃, monoisotopic mass ~368.23 Da) [2]. In contrast, the commonly used Bexarotene-d4 internal standard provides only a +4 Da shift (C₂₄H₂₄D₄O₂, MW 352.49 Da vs. unlabeled bexarotene MW 348.48 Da) , which may be susceptible to signal overlap with the M+4 isotopic contribution of the unlabeled analyte when present at high concentrations. 6-Hydroxy Bexarotene-d3 provides only +3 Da, placing it at the minimum acceptable threshold. Unlabeled 7-Oxo Bexarotene provides 0 Da shift and cannot function as an internal standard for its own quantification.

LC-MS/MS quantification stable isotope internal standard isotopic interference

Analyte Specificity: Metabolite-Targeted Quantification vs. Parent Drug Quantification Using Bexarotene-d4

Bexarotene-d4 is validated as an internal standard exclusively for the quantification of unchanged bexarotene in human plasma (linear range: 1.04–351.93 ng/mL, mean recovery 95.72%) [1]. It is not structurally matched to 7-oxo-bexarotene, the major oxidative metabolite that achieves substantial systemic exposure in humans following bexarotene administration [2]. Using Bexarotene-d4 for 7-oxo-bexarotene quantification introduces differential extraction and ionization behavior due to the increased polarity of the ketone-containing metabolite versus the parent hydrocarbon. 7-Oxo Bexarotene-d6 is the direct isotopologue of the 7-oxo metabolite, ensuring matched physicochemical properties (logP, pKa, retention time, ionization efficiency) for accurate compensation of extraction losses and matrix effects. The binding affinity of the unlabeled 7-oxo-bexarotene for RXR receptors is reported as 'much reduced relative to parent compound' with 'minimal activity in transactivating retinoic acid receptors' and 'reduced activity at retinoid X receptors' [2], underscoring the need for separate, metabolite-specific quantification distinct from parent drug assays.

bexarotene metabolite profiling pharmacokinetics therapeutic drug monitoring

Deuterium Label Stability: 8,8-Bis(trideuteriomethyl) Placement vs. Ring-Deuterated Analogs

The six deuterium atoms in 7-Oxo Bexarotene-d6 are located exclusively on the two methyl groups at the 8-position of the tetrahydronaphthalene ring, as confirmed by the IUPAC name: 4-[1-[3,5,5-trimethyl-7-oxo-8,8-bis(trideuteriomethyl)-6H-naphthalen-2-yl]ethenyl]benzoic acid . These CD₃ groups are structurally remote from the C-7 ketone and the benzoic acid moiety, and are not adjacent to heteroatoms or acidic protons that could participate in H/D exchange under typical bioanalytical sample preparation conditions (protein precipitation, liquid-liquid extraction, or solid-phase extraction at pH 3–10). In contrast, Bexarotene-d4 carries its deuterium label on the benzoic acid aromatic ring , where the carboxyl group may facilitate pH-dependent back-exchange under acidic or basic extraction protocols. The class of SIL internal standards with deuterium on aromatic positions adjacent to electron-withdrawing groups is known to exhibit measurable deuterium loss during prolonged storage in protic solvents, potentially compromising quantification accuracy over multi-batch analytical runs [1].

deuterium exchange stability isotope label integrity LC-MS/MS sample preparation

Molecular Weight and Isotopic Purity Specifications: 7-Oxo Bexarotene-d6 vs. Alternative Deuterated Bexarotene Standards

Vendor-supplied 7-Oxo Bexarotene-d6 is offered with a molecular weight specification of 368.50 Da (C₂₄H₂₀D₆O₃) and chemical purity of ≥98% as determined by HPLC-UV . The Bexarotene-d4 internal standard (Cayman Chemical Item No. 22610) is specified at ≥99% deuterated forms (d1-d4 combined) with a molecular weight of 352.5 Da . While Bexarotene-d4 has a higher stated deuterium incorporation specification, this reflects the cumulative d1 through d4 content rather than exclusive d4 enrichment; the presence of d1, d2, and d3 species can produce satellite peaks that complicate MRM channel selection. The d6 labeling of 7-Oxo Bexarotene-d6, with two intact CD₃ groups, reduces the number of partially labeled isotopologue species theoretically possible, simplifying mass spectral interpretation and improving signal-to-noise for the fully labeled species. For the unlabeled 7-Oxo Bexarotene reference standard (MW 362.47 Da), no isotopic enrichment is applicable, and it cannot serve as an internal standard .

isotopic purity certificate of analysis reference standard quality

Optimal Deployment Scenarios for 7-Oxo Bexarotene-d6 Based on Quantitative Differentiation Evidence


Simultaneous LC-MS/MS Quantification of Bexarotene and 7-Oxo-Bexarotene in Pharmacokinetic Studies

In multi-analyte pharmacokinetic studies of bexarotene formulations, simultaneous quantification of parent drug and the 7-oxo metabolite in plasma requires two distinct, analyte-matched internal standards. 7-Oxo Bexarotene-d6 should be paired with the 7-oxo-bexarotene analyte channel, while Bexarotene-d4 (or Bexarotene-13C4) serves the parent drug channel [1]. The +6 Da mass shift of the d6 standard provides clear chromatographic co-elution with the 7-oxo metabolite while enabling distinct MRM transitions that avoid isotopic crosstalk from the parent drug's in-source fragmentation products. This dual-IS strategy addresses the finding that 7-oxo-bexarotene achieves substantial systemic exposure in humans (relative abundance greater than parent in some subjects) but exhibits markedly reduced RXR activity, making its separate quantification essential for exposure-response analyses .

Metabolite Identification and Profiling in Bexarotene Drug Metabolism Studies Across Species

Preclinical and clinical studies investigating species differences in bexarotene metabolism — where rats, dogs, and humans show distinct metabolite profiles with 6-hydroxy-bexarotene predominating in humans [1] — require selective quantification of each oxidative metabolite. 7-Oxo Bexarotene-d6 enables accurate, matrix-corrected quantification of the 7-oxo metabolite in liver microsome incubations, hepatocyte cultures, and plasma samples, compensating for the substantial matrix effects introduced by NADPH-regenerating systems and phospholipids. Its structurally remote CD₃ labeling minimizes the risk of metabolic deuterium loss during prolonged in vitro incubations, a concern for deuterated standards in which label is placed at or near sites of oxidative metabolism .

Regulatory Bioequivalence and ANDA Submission Studies Requiring Validated Metabolite Assays

For abbreviated new drug application (ANDA) submissions for generic bexarotene formulations, regulatory agencies may require demonstration of bioequivalence for major circulating metabolites in addition to parent drug. The validated LC-MS/MS method using Bexarotene-d4 as IS (linear range 1.04–351.93 ng/mL) [1] addresses parent drug quantification but does not cover 7-oxo-bexarotene. Incorporating 7-Oxo Bexarotene-d6 as a metabolite-specific internal standard into the same analytical run — leveraging its distinct +6 Da mass shift and matched chromatographic behavior — enables simultaneous, fully validated quantification of both analytes from a single sample preparation, reducing analysis time and plasma volume requirements while meeting FDA guidance on bioanalytical method validation .

Therapeutic Drug Monitoring and Clinical Pharmacology of Bexarotene in Oncology

Bexarotene is approved for cutaneous T-cell lymphoma (CTCL) and investigated in Alzheimer's disease, with high inter-individual pharmacokinetic variability influenced by food intake and CYP3A4-mediated metabolism [1]. Therapeutic drug monitoring (TDM) of both bexarotene and its active/inactive metabolites may be clinically warranted to optimize dosing. 7-Oxo Bexarotene-d6 provides the necessary internal standardization for robust, transferable LC-MS/MS assays suitable for clinical laboratory implementation, where long-term calibration stability and resistance to matrix effects from hyperlipidemic patient plasma samples are critical for reproducible quantification across diverse patient populations .

Quote Request

Request a Quote for 7-Oxo Bexarotene-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.